Hepatotoxicity Safety: Glycoside vs. Aglycone
In a systematic hepatotoxicity distinction study integrating UPLC-Q-TOF-MS and high content analysis (HCA), psoralenoside (PO) and isopsoralenoside (IPO) — the glycoside forms — were explicitly characterized as 'almost non-hepatotoxic' in contrast to their aglycone counterparts psoralen (P), isopsoralen (IP), furocoumarinic acid (FA), and isofurocoumarinic acid (IFA), which were identified as hepatotoxic compounds capable of disrupting reactive oxygen species (ROS) balance, nuclear area integrity, and mitochondrial membrane potential in HepG2 cells [1]. The study further demonstrated that the conversion from glycosides to aglycones — mediated by intestinal flora β-glucosidase — played an essential role in Fructus Psoraleae-induced hepatotoxicity, establishing a mechanistic basis for the safety differential [1]. This glycoside-class safety feature, directly applicable to trans-psoralenoside, is reinforced by in silico ADMET prediction showing a hepatotoxicity probability of only 16.25% (i.e., 83.75% predicted negative) for trans-psoralenoside [2].
| Evidence Dimension | Hepatotoxicity classification (in vivo rat liver exposure + HepG2 HCA) |
|---|---|
| Target Compound Data | Glycosides (psoralenoside, isopsoralenoside): classified as almost non-hepatotoxic; trans-psoralenoside predicted hepatotoxicity negative: 83.75% probability |
| Comparator Or Baseline | Aglycones (psoralen, isopsoralen, FA, IFA): identified as hepatotoxic compounds; disrupt ROS, nuclear area, and mitochondrial membrane potential in HepG2 cells |
| Quantified Difference | Qualitative binary distinction: glycosides non-hepatotoxic vs. aglycones hepatotoxic; conversion from glycoside to aglycone essential for toxicity manifestation |
| Conditions | Rat liver exposure detected by UPLC-Q-TOF-MS after oral AEFP administration; HepG2 cells evaluated by high content analysis for ROS, nuclear area, mitochondrial membrane potential |
Why This Matters
For researchers designing in vivo studies involving prolonged administration or safety-sensitive endpoints, trans-psoralenoside offers a substantially lower baseline hepatotoxicity risk compared to psoralen or isopsoralen, reducing confounding liver injury signals.
- [1] Liu B, et al. Unveiling hepatotoxicity distinction of coumarin-related compounds from glycosides to aglycones in Fructus Psoraleae by integrating UPLC-Q-TOF-MS and high content analysis. J Ethnopharmacol. 2023. doi:10.1016/j.jep.2023.116532. View Source
- [2] PlantaEDB. trans-Psoralenoside Compound Record: ADMET Properties (Hepatotoxicity prediction: negative, 83.75% probability). View Source
